4,4'-Divinyl-2,2'-bipyridine
Description
Significance of 4,4'-Divinyl-2,2'-bipyridine as a Functional Ligand Precursor
The key to the significance of this compound lies in its bifunctionality. The bipyridine core acts as a bidentate chelating ligand, readily forming stable complexes with a variety of transition metals. wikipedia.orgnih.gov The two vinyl groups are reactive sites that can participate in various organic reactions, most notably polymerization. acs.orgresearchgate.net This dual nature allows for the creation of metallopolymers, where the metal complex is an integral part of the polymer chain. These materials can exhibit interesting electronic, optical, and catalytic properties.
The vinyl groups can be polymerized through methods like reductive electropolymerization, which allows for the deposition of thin, stable, and adherent polymer films on electrode surfaces. acs.orgresearchgate.net This is particularly useful for creating modified electrodes with specific functionalities. However, it has been noted that complexes containing this compound may not polymerize under the same conditions as their 5,5'-divinyl-2,2'-bipyridine (B3307227) counterparts. acs.orgresearchgate.net
The synthesis of this compound itself can be a multi-step process, often starting from 4,4'-dimethyl-2,2'-bipyridine. researchgate.net The characterization of this and related newly synthesized compounds involves techniques such as melting point determination, infrared spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis. researchgate.net
Overview of Key Academic Research Domains and the Compound's Role
The unique properties of this compound and its derivatives make them valuable in several key areas of academic research:
Materials Science and Polymer Chemistry: The ability of this compound to form polymers is a central aspect of its use in materials science. acs.orgresearchgate.net By coordinating with different metal ions, a diverse range of metallopolymers with unique properties can be created. The resulting polymeric films can be designed to have specific redox properties, making them suitable for applications in sensors and electrochromic devices. acs.org
Catalysis: Bipyridine-based ligands are widely used in catalysis. Porous organic polymers (POPs) constructed using divinyl-bipyridine derivatives have shown great catalytic activity for reactions like the cycloaddition of CO2 and epichlorohydrin. theseus.fi For instance, a copper-supported POP derived from 5,5'-divinyl-2,2'-bipyridine demonstrated a high conversion rate and good stability. theseus.fi
Photochemistry and Electrochemistry: Ruthenium and other transition metal complexes of bipyridines are known for their interesting photochemical properties, including intense luminescence. wikipedia.org These properties are harnessed in applications such as dye-sensitized solar cells (DSSCs). researchgate.net By modifying the bipyridine ligand with functional groups, the photophysical and electrochemical properties of the resulting metal complexes can be fine-tuned. For example, the introduction of different substituents can alter the metal-to-ligand charge transfer (MLCT) absorptions and emission wavelengths. researchgate.netmdpi.com
Supramolecular Chemistry: 4,4'-Bipyridine and its derivatives are fundamental building blocks in supramolecular chemistry, where they can act as linkers to form complex architectures like metal-organic frameworks (MOFs). mdpi.com The ability of the bipyridine unit to coordinate with metals and the potential for the vinyl groups to participate in further reactions provide a rich platform for designing novel supramolecular structures.
Interactive Data Tables
Table 1: Physicochemical Properties of Bipyridine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C14H12N2 | 208.26 | - | - |
| 4,4'-Dibromo-2,2'-bipyridine | C10H6Br2N2 | 313.98 | White powder | 138 |
| 4,4'-Diamino-2,2'-bipyridine | C10H10N4 | 186.21 | - | - |
| 4,4'-Diphenyl-2,2'-bipyridine | C22H16N2 | 308.4 | - | - |
| 4,4'-Dinonyl-2,2'-bipyridine | C28H44N2 | 420.67 | - | - |
Data sourced from ChemSpider and PubChem. chemspider.comossila.comnih.govscbt.comnih.gov
Table 2: Spectroscopic Data for Selected Bipyridine Ligands and Complexes
| Compound/Complex | Technique | Key Observations |
| This compound | 1H NMR, IR, Mass Spec | Characterized to confirm structure. researchgate.net |
| Ruthenium complexes with substituted bipyridines | UV-vis, Emission Spectroscopy | MLCT absorptions around 455 nm and emissions around 618 nm. researchgate.net |
| Platinum(II) complexes with 4,4'-dialkoxy-2,2'-bipyridine | 1H NMR, 13C NMR, Mass Spec | Characterized for structural elucidation. nih.gov |
| Ruthenium(II) complexes with 2-arylbenzimidazoles and 4,4'-dimethoxycarbonyl-2,2'-bipyridine | UV-vis, Luminescence, CV | Intense absorption up to 700 nm, luminescence in near-IR. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
4-ethenyl-2-(4-ethenylpyridin-2-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16-14/h3-10H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMFFWBJSTXNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,4 Divinyl 2,2 Bipyridine
Multi-Step Synthesis from Substituted Bipyridine Precursors
One of the well-established routes to 4,4'-Divinyl-2,2'-bipyridine involves a sequential functional group transformation starting from a more readily available substituted bipyridine. This method is characterized by its linear progression through several stable intermediates.
Oxidation to Dicarboxylic Acid : The methyl groups of 4,4'-Dimethyl-2,2'-bipyridine are first oxidized to form 2,2'-Bipyridine-4,4'-dicarboxylic acid researchgate.net. This is often achieved using a strong oxidizing agent like potassium permanganate in water researchgate.net.
Esterification : The resulting dicarboxylic acid is then converted into its corresponding methyl ester, 4,4'-Dicarbomethoxy-2,2'-bipyridine, to facilitate the subsequent reduction step researchgate.net.
Reduction to Diol : The diester is reduced to 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine researchgate.net. This step transforms the ester groups into primary alcohols.
Oxidation to Dialdehyde : The diol is then oxidized to yield 4,4'-Diformyl-2,2'-bipyridine (also known as [2,2'-Bipyridine]-4,4'-dicarbaldehyde) researchgate.net.
Wittig Reaction : The final step involves a Wittig reaction on the dialdehyde, which converts the formyl groups into the target vinyl groups, yielding this compound researchgate.net.
Table 1: Multi-Step Synthesis Pathway and Intermediates
| Step | Starting Material | Key Reagent(s) | Product |
|---|---|---|---|
| 1 | 4,4'-Dimethyl-2,2'-bipyridine | Potassium Permanganate | 2,2'-Bipyridine-4,4'-dicarboxylic acid |
| 2 | 2,2'-Bipyridine-4,4'-dicarboxylic acid | Methanol / Acid Catalyst | 4,4'-Dicarbomethoxy-2,2'-bipyridine |
| 3 | 4,4'-Dicarbomethoxy-2,2'-bipyridine | Reducing Agent | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine |
| 4 | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | Oxidizing Agent | 4,4'-Diformyl-2,2'-bipyridine |
| 5 | 4,4'-Diformyl-2,2'-bipyridine | Wittig Reagent | This compound |
Modern Cross-Coupling Strategies for Vinyl Group Introduction
More recent synthetic advancements have focused on the use of palladium-catalyzed cross-coupling reactions. These methods offer a more direct route to introduce vinyl groups onto a pre-functionalized bipyridine core, often with higher efficiency and fewer steps.
A highly effective and practical method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. nih.govacs.org This approach typically involves the reaction of 4,4'-Dibromo-2,2'-bipyridine with a vinylating agent. Potassium vinyltrifluoroborate has emerged as a particularly useful reagent for this purpose. nih.govacs.org It is an air- and water-stable solid that serves as a versatile source of vinyl groups in palladium-catalyzed couplings. cymitquimica.comchemicalbook.com The reaction affords the desired vinyl-substituted bipyridine in moderate to good yields and represents a simple and practical synthesis. nih.govacs.org
The success of cross-coupling strategies extends beyond just the synthesis of the divinyl compound. The general methodology has been applied to create a wide array of alkenyl-substituted bipyridine and polypyridyl ligands. nih.govacs.org For instance, the Suzuki-Miyaura coupling of various bromopolypyridines with potassium vinyltrifluoroborate has been used to synthesize ligands like 5,5'-Divinyl-2,2'-bipyridine (B3307227) and 4'-Vinyl-2,2':6',2''-terpyridine. nih.govacs.org These strategies, including other cross-coupling reactions like Stille and Negishi couplings, have become fundamental in diversifying the range of functionalized bipyridine derivatives available for various applications. mdpi.comnih.gov
Table 2: Suzuki-Miyaura Cross-Coupling Reaction
| Component | Role | Example |
|---|---|---|
| Substrate | Bipyridine core with leaving groups | 4,4'-Dibromo-2,2'-bipyridine |
| Reagent | Vinyl group source | Potassium vinyltrifluoroborate |
| Catalyst | Facilitates C-C bond formation | Palladium complex (e.g., PdCl₂(dppf)) |
| Base | Activates the boronate species | e.g., Cesium Carbonate |
| Product | Final vinylated compound | This compound |
Comparative Analysis of Synthetic Efficiency and Challenges
When comparing the two primary synthetic routes, distinct advantages and disadvantages emerge for each.
Comparison with 5,5'-Divinyl-2,2'-bipyridine Synthesis Efficiency
| Step | Reaction | Reagents/Conditions | Yield (4,4'-isomer) | Yield (5,5'-isomer) |
| 1 | Oxidation of Dimethyl-bipyridine to Dicarboxylic Acid | - | Reported as part of the overall synthesis | Not explicitly reported |
| 2 | Esterification to Dimethyl Ester | - | Reported as part of the overall synthesis | Not applicable in the reported route |
| 3 | Reduction to Diol | - | Reported as part of the overall synthesis | Not applicable in the reported route |
| 4 | Oxidation to Dialdehyde | - | Reported as part of the overall synthesis | Two-step process: enamination and oxidative cleavage |
| 5 | Wittig Reaction to Divinyl-bipyridine | Methylenetriphenylphosphorane | Part of 12% overall yield | Not explicitly reported |
| Overall Yield | 12% | Estimated |
Detailed Research Findings:
For 5,5'-Divinyl-2,2'-bipyridine , the synthetic approach also hinges on the preparation of the corresponding dialdehyde. A two-step method for the synthesis of 2,2'-bipyridine-5,5'-dicarbaldehyde from 5,5'-dimethyl-2,2'-bipyridine has been described. This involves an initial enamination reaction, followed by oxidative cleavage to yield the dialdehyde. While the efficiency of this specific two-step conversion to the dialdehyde is not detailed in the available literature, the subsequent Wittig reaction to form the divinyl product would be expected to proceed with efficiencies comparable to those observed for the 4,4'-isomer. The lack of a comprehensive, reported synthesis of 5,5'-Divinyl-2,2'-bipyridine with detailed yields for each step makes a direct and precise comparison of efficiency challenging. However, the synthetic strategies for both isomers rely on the functionalization of the methyl groups of the respective dimethyl-bipyridine precursors, with the key difference lying in the specific methods employed to achieve the intermediate dialdehydes.
Coordination Chemistry and Complexation Behavior of 4,4 Divinyl 2,2 Bipyridine
Synthesis and Characterization of Metal Complexes Incorporating 4,4'-Divinyl-2,2'-bipyridine
The synthesis of metal complexes with this compound generally follows established procedures for other bipyridine ligands. These methods typically involve the reaction of the ligand with a suitable metal salt or a precursor complex in an appropriate solvent.
Ruthenium(II) polypyridyl complexes are among the most studied due to their rich photochemical and electrochemical properties. researchgate.net The synthesis of Ru(II) complexes with this compound often starts from a ruthenium precursor such as RuCl₃·xH₂O or cis-[Ru(bpy)₂Cl₂]. mdpi.comuark.edu A general synthetic route involves refluxing the ruthenium precursor with the this compound ligand in a solvent like ethanol or dimethylformamide. mdpi.com
For instance, the preparation of a heteroleptic complex like [Ru(bpy)₂(4,4'-divinyl-bpy)]²⁺ (where bpy is 2,2'-bipyridine) can be achieved by reacting cis-[Ru(bpy)₂Cl₂] with one equivalent of this compound. Homoleptic complexes, such as [Ru(4,4'-divinyl-bpy)₃]²⁺, are synthesized by reacting a simple ruthenium salt with three equivalents of the ligand. researchgate.net
Following the reaction, the complexes are typically purified using column chromatography and precipitated as hexafluorophosphate (PF₆⁻) or chloride (Cl⁻) salts. uark.edunih.gov Characterization is performed using standard spectroscopic techniques, including ¹H NMR, mass spectrometry, and elemental analysis, to confirm the structure and purity of the final product. researchgate.net
Table 1: Representative Ruthenium(II) Bipyridine Complexes and Synthesis Precursors
| Complex Type | General Formula | Common Ruthenium Precursor | Ligand |
|---|---|---|---|
| Homoleptic | [Ru(L)₃]²⁺ | RuCl₃·xH₂O | This compound (L) |
| Heteroleptic | [Ru(bpy)₂(L)]²⁺ | cis-[Ru(bpy)₂Cl₂] | This compound (L) |
| Arene Complex | [(arene)Ru(L)Cl]⁺ | [(arene)RuCl₂]₂ | This compound (L) |
The versatility of vinyl-substituted bipyridine ligands extends to other d⁶ transition metals like Iridium(III) and Rhenium(I), which form luminescent complexes with applications in bioimaging and sensing. nih.gov
Iridium(III) Complexes: Iridium(III) forms highly stable octahedral complexes, often through cyclometalation. nih.gov A typical structure is [Ir(C^N)₂(N^N)]⁺, where C^N is a cyclometalating ligand (like 2-phenylpyridine) and N^N is a diimine ligand such as this compound. The synthesis involves reacting a bridged iridium dimer, such as [Ir(ppy)₂Cl]₂, with the vinyl-bipyridine ligand. nih.gov
Rhenium(I) Complexes: Rhenium(I) commonly forms complexes of the type fac-[Re(N^N)(CO)₃X], where X is a halide or another monodentate ligand. rsc.org These are synthesized by reacting the rhenium pentacarbonyl halide, Re(CO)₅Cl, with this compound in a high-boiling solvent. The resulting complexes are known for their characteristic Metal-to-Ligand Charge Transfer (MLCT) luminescence. nih.gov
Substituents on the bipyridine ring system play a critical role in tuning the electronic and steric properties of the ligand, which in turn affects the stability and reactivity of the resulting metal complexes. The vinyl groups in this compound are considered to be weakly electron-donating and can extend the π-conjugation of the bipyridine system.
This electron-donating character increases the electron density on the pyridine rings and the coordinating nitrogen atoms. This has several key consequences:
Increased Donor Strength: The ligand becomes a stronger σ-donor, leading to a more stable metal-ligand bond.
Modulation of Redox Potentials: The increased electron density at the metal center makes the complex easier to oxidize. Consequently, the metal-centered oxidation potential (e.g., Ru²⁺/³⁺) is shifted to more negative values compared to complexes with unsubstituted bipyridine.
Tuning of Photophysical Properties: The electronic nature of the substituents directly influences the energy of the frontier orbitals, which is crucial for the photophysical properties of the complex.
Electronic Structure and Photophysical Properties of this compound Complexes
Complexes of this compound, particularly with d⁶ metals like Ru(II), Ir(III), and Re(I), are characterized by intense and broad absorption bands in the visible and near-UV regions of the electromagnetic spectrum. wikipedia.orgosti.gov These transitions are typically not due to d-d transitions within the metal center but are instead assigned as Metal-to-Ligand Charge Transfer (MLCT) transitions. wikipedia.orgnih.gov
An MLCT transition involves the promotion of an electron from a filled, metal-centered d-orbital to an empty, ligand-based π* orbital upon absorption of light. osti.govnih.gov In the case of a Ruthenium(II) complex with this compound, this can be represented as:
[Ru²⁺(dπ)⁶(L)₃] + hν → [Ru³⁺(dπ)⁵(L)₂(L⁻˙)]*
The energy of this MLCT state is highly sensitive to the nature of both the metal and the ligand. The vinyl substituents on the bipyridine ligand influence the MLCT energy in two primary ways:
Lowering the Ligand π Orbital Energy:* The vinyl groups extend the π-system of the bipyridine ligand, which lowers the energy of the lowest unoccupied molecular orbital (LUMO), the π* orbital.
Raising the Metal d-Orbital Energy: As electron-donating groups, they increase the electron density on the metal, raising the energy of the highest occupied molecular orbital (HOMO), the metal d-orbitals.
Both effects contribute to a decrease in the HOMO-LUMO gap, resulting in a red-shift (a shift to lower energy or longer wavelength) of the MLCT absorption and emission bands compared to complexes with unsubstituted 2,2'-bipyridine (B1663995). This tunability is a cornerstone of designing metal complexes for specific applications, such as photosensitizers in solar cells or luminescent probes. Complexes with 4,4'-dimethyl-2,2'-bipyridine, a related ligand with electron-donating methyl groups, also show this red-shift, with typical MLCT absorption bands observed between 301 and 306 nm. nih.gov
Table 2: Effect of 4,4'-Substituents on Photophysical Properties of [Ru(bpy)₂L]²⁺ type Complexes
| Substituent on Ligand (L) | Electronic Effect | Effect on Metal d-orbitals (HOMO) | Effect on Ligand π* orbitals (LUMO) | Resulting Shift in MLCT Spectrum |
|---|---|---|---|---|
| -H (unsubstituted) | Neutral | Baseline | Baseline | Reference |
| -CH=CH₂ (Vinyl) | Weakly Electron-Donating / π-Extending | Raises Energy | Lowers Energy | Red-Shift (Lower Energy) |
| -CH₃ (Methyl) | Electron-Donating | Raises Energy | Slightly Raises Energy | Red-Shift (Lower Energy) |
| -COOH (Carboxylic Acid) | Electron-Withdrawing | Lowers Energy | Lowers Energy | Blue-Shift (Higher Energy) |
Investigation of Ligand-to-Ligand Charge Transfer (LLCT) Contributions
In heteroleptic complexes featuring this compound alongside other ligands, particularly those with pronounced electron-accepting capabilities, the possibility of Ligand-to-Ligand Charge Transfer (LLCT) transitions arises. These transitions involve the photo-induced transfer of an electron from an orbital predominantly localized on the electron-rich divinyl-bipyridine ligand to an orbital centered on the electron-accepting ligand.
Detailed spectroscopic investigations, often employing transient absorption spectroscopy, are instrumental in identifying and characterizing LLCT states. While direct experimental data specifically quantifying LLCT contributions in this compound complexes is not extensively documented in publicly available literature, the principles can be inferred from studies on analogous systems. For instance, in ruthenium(II) complexes containing both electron-donating and electron-withdrawing bipyridine ligands, the excited electron, following initial Metal-to-Ligand Charge Transfer (MLCT), can localize on the more electron-accepting ligand. This subsequent interligand electron transfer (ILET) process can occur on ultrafast timescales, from sub-picosecond to tens of picoseconds.
The energy of the LLCT transition is intrinsically linked to the difference in the reduction potentials of the donor (divinyl-bipyridine) and acceptor ligands. The vinyl groups, being electron-donating, raise the energy of the highest occupied molecular orbital (HOMO) of the this compound ligand, making it a more favorable electron donor in a potential LLCT process.
To illustrate the concept, consider a hypothetical heteroleptic complex [M(this compound)(acceptor-ligand)]^n+. The pertinent electrochemical and spectroscopic parameters that would be investigated are presented in the interactive table below.
| Parameter | Description | Expected Trend for LLCT |
| E°(donor+/0) | Oxidation potential of the donor ligand (this compound). | Lower (more easily oxidized) due to vinyl groups. |
| E°(acceptor/acceptor-) | Reduction potential of the acceptor ligand. | Higher (more easily reduced). |
| λ_LLCT | Wavelength of the LLCT absorption band. | Dependent on the energy gap between the donor and acceptor ligand orbitals. |
| τ_LLCT | Lifetime of the LLCT excited state. | Can be very short, often in the picosecond or femtosecond regime. |
Note: The data in this table is illustrative of the parameters studied to investigate LLCT contributions and does not represent actual experimental values for a specific complex.
Correlation between Substituent Donation and Electronic Transitions
The electron-donating nature of the vinyl substituents in this compound has a predictable and quantifiable effect on the electronic transitions of its metal complexes. This relationship is often rationalized through the lens of Hammett parameters, which provide a quantitative measure of the electronic influence of substituents on a benzene ring, and by extension, on heterocyclic systems like bipyridine.
The vinyl group is characterized by a negative Hammett parameter (σp), indicating its electron-donating character through resonance. This donation of electron density to the bipyridine π-system has two primary consequences for the electronic structure of the metal complex:
Destabilization of the Metal d-orbitals (HOMO): The increased electron density on the bipyridine ligand leads to greater electron-electron repulsion with the metal's d-orbitals, effectively raising their energy level.
Stabilization of the Ligand π-orbitals (LUMO):* The extended conjugation provided by the vinyl groups can lead to a slight stabilization (lowering in energy) of the ligand's lowest unoccupied molecular orbital.
The most prominent electronic transition in many transition metal complexes of bipyridine is the Metal-to-Ligand Charge Transfer (MLCT) band, which corresponds to the promotion of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy of this transition (E_MLCT) is directly affected by the energy gap between the HOMO and LUMO.
The electron-donating vinyl groups, by raising the HOMO energy, decrease the HOMO-LUMO gap. This results in a bathochromic (red) shift of the MLCT absorption and emission bands to lower energies (longer wavelengths). This correlation can be systematically studied by comparing a series of complexes with differently substituted bipyridine ligands.
The following interactive table summarizes the expected correlation between the electronic properties of the substituent and the observed electronic transitions in a series of [M(4,4'-X-2,2'-bipyridine)_n]^m+ complexes.
| Substituent (X) | Hammett Parameter (σp) | HOMO Energy | LUMO Energy | E_MLCT (eV) | λ_max (nm) |
| -NO₂ | +0.78 | Lowered | Lowered | Higher | Shorter (Blue-shifted) |
| -H | 0.00 | Reference | Reference | Reference | Reference |
| -CH₃ | -0.17 | Raised | Slightly Raised | Lower | Longer (Red-shifted) |
| -CH=CH₂ | -0.22 | Raised | Slightly Lowered | Lower | Longer (Red-shifted) |
| -N(CH₃)₂ | -0.83 | Significantly Raised | Raised | Significantly Lower | Significantly Longer (Red-shifted) |
Note: This table presents a qualitative trend based on established principles of substituent effects. The Hammett parameter for the vinyl group is provided for context. Actual values for HOMO/LUMO energies and λ_max would be determined experimentally for specific metal complexes.
Polymerization and Electrochemical Applications of 4,4 Divinyl 2,2 Bipyridine Derivatives
Electropolymerization Mechanisms and Behavior
The formation of polymeric films from 4,4'-Divinyl-2,2'-bipyridine derivatives is primarily achieved through electropolymerization, a process where an electrical potential initiates the polymerization of monomers in solution onto an electrode surface.
Reductive Electropolymerization of Vinyl-Substituted Bipyridine Metal Complexes
Reductive electropolymerization is an effective technique for creating thin films of polymers from pyridyl and polypyridyl complexes that contain vinyl groups. The process is believed to be initiated anionically. This involves the reduction of the vinyl-substituted ligands, which is followed by the formation of carbon-carbon bonds as radicals react and the polymer chain propagates. This method has proven useful for the copolymerization of various metal complexes.
In the context of vinyl-substituted bipyridine metal complexes, the initial reduction often occurs at the bipyridine ligand. This generates a radical anion on the ligand, which then triggers the polymerization of the vinyl groups.
Steric Hindrance Effects on the Polymerization Efficiency of this compound Complexes
The position of the vinyl substituents on the bipyridine ring significantly impacts the efficiency of electropolymerization due to steric hindrance. Research has shown that a ruthenium complex containing this compound, specifically [Ru(4,4′-dvbpy)(bpy)₂]²⁺, does not undergo polymerization under the same conditions where its counterpart with 5,5'-Divinyl-2,2'-bipyridine (B3307227) readily forms a stable and adherent film.
This difference in reactivity is attributed to the steric hindrance caused by the proximity of the vinyl groups to the coordination site of the metal and the adjacent pyridine ring in the 4,4'-isomer. This steric hindrance can impede the necessary orientation and interaction between monomer units for chain propagation to occur effectively. In contrast, the vinyl groups in the 5,5'-position are further away from the coordination sphere, leading to less steric hindrance and facilitating the polymerization process. This highlights the critical role of ligand design in the successful formation of metallopolymers via electropolymerization.
Role of Vinyl Groups in Facilitating Polymer Network Formation
The vinyl groups are the fundamental components that enable the formation of the polymer network. In the case of this compound, the presence of two vinyl groups per monomer unit allows for the potential of cross-linking between polymer chains. This cross-linking can lead to the formation of a more robust and stable three-dimensional polymer network on the electrode surface, as opposed to a linear polymer.
The formation of this network is initiated by the electrochemical reduction of the monomer, which activates the vinyl groups. The subsequent propagation involves the reaction of these activated vinyl groups with other monomers in the vicinity, leading to the growth of the polymer film. The bifunctionality of the divinyl monomer is crucial for creating a networked structure, which contributes to the stability and adherence of the resulting film.
Formation and Characteristics of Metallopolymeric Films
The electropolymerization of this compound metal complexes results in the formation of metallopolymeric films on the electrode surface. The properties of these films are of significant interest for various electrochemical applications.
Film Stability and Adherence on Electrode Surfaces
The resulting metallopolymeric films are generally stable and adhere well to the electrode surface. These films can be deposited on various conductive surfaces, including glassy carbon and indium tin oxide (ITO) glass electrodes. The stability of these films is crucial for their long-term performance in electrochemical devices. The robust nature of the polymer network, potentially enhanced by cross-linking, contributes to this stability, preventing the loss of the complex from the electrode into the surrounding solution.
The adherence of the polymer to the electrode is a critical factor. Good adhesion ensures a stable electrical and mechanical connection between the film and the electrode, which is essential for efficient charge transfer and durability.
Electrochemical Redox Processes within Polymeric Matrices
Metallopolymeric films derived from vinyl-substituted bipyridine complexes exhibit well-defined redox processes. These processes are typically associated with the metal center of the complex. For instance, in ruthenium-based polymers, the Ru(II)/Ru(III) redox couple is a characteristic feature observed in cyclic voltammetry.
The polymer matrix can influence the electrochemical behavior of the entrapped metal complexes. The thin films of these polymers often exhibit Nernstian electron transfer at low scan rates, as indicated by a small peak separation between the cathodic and anodic peaks in their cyclic voltammograms. At higher scan rates, the behavior may transition to a diffusion-controlled mass transfer process. The surface coverage of the polymer film on the electrode can be determined by integrating the area under the anodic or cathodic peak of the characterization voltammograms.
The electrochemical properties of these films, including the redox potentials of the metal centers, can be tuned by modifying the ligands or the metal ions used in the complex. This tunability is a key advantage for designing materials with specific electrochemical properties for targeted applications.
Below is a table summarizing the electrochemical data for a related ruthenium polypyridyl complex, which provides an example of the type of redox behavior observed in these systems.
| Complex | Redox Couple | Potential (V vs. NHE) |
| [Ru(Me₂Ntrpy)(bpy-OMe)(OH₂)]²⁺ | Ru(III)/Ru(II) | 0.71 |
| Ru(IV)/Ru(III) | 1.15 | |
| Ru(V)/Ru(IV) | 1.37 |
This data is for a complex with related ligands and serves to illustrate the multiple redox states accessible in such systems. nih.gov
Studies on Apparent Diffusion Constants and Charge Trapping Phenomena
The electrochemical behavior of polymer films derived from vinyl-substituted bipyridine ligands is significantly influenced by their charge transport properties. Key parameters in characterizing these properties are the apparent diffusion coefficient for charge transport (D_app) and the phenomenon of charge trapping. These factors dictate the efficiency and stability of the polymer films in electrochemical applications.
Research into the reductive electropolymerization of transition-metal complexes containing divinyl-bipyridine ligands has provided valuable insights into these phenomena. A comparative study involving ruthenium(II) complexes with 5,5'-divinyl-2,2'-bipyridine (5,5'-dvbpy) and this compound (4,4'-dvbpy) revealed significant differences in their ability to form polymer films. While complexes with the 5,5'-dvbpy ligand could be successfully deposited on electrode surfaces, the analogous complex, [Ru(4,4'-dvbpy)(bpy)₂]²⁺, did not polymerize under the same reductive conditions acs.org.
However, the studies on the polymerizing 5,5'-dvbpy analogues offer a direct window into the charge transport dynamics relevant to such systems. For films of poly-[Ru(5,5'-dvbpy)(bpy)₂]²⁺, the apparent diffusion constant was determined. As the number of polymerizable dvbpy ligands per complex increased, from one to three, the resulting polymeric films exhibited more significant entanglement and cross-linking. This structural change had a direct impact on electrochemical properties, leading to larger charge-trapping currents and smaller apparent diffusion constants acs.org. Charge trapping refers to the localization of charge carriers (electrons or holes) at defects or specific sites within the polymer matrix, which impedes their movement through the film sarcouncil.comrsc.org.
The decrease in the apparent diffusion constant with increased cross-linking suggests that the charge transport mechanism is hindered by the more rigid and entangled polymer structure. Charge transport in these redox polymer films is understood to occur via a charge-hopping mechanism between adjacent redox-active metal centers. A more constrained polymer network increases the energy barrier for the necessary polymer chain and counter-ion motion that accompanies this process, thereby lowering the D_app value acs.orgacs.org.
In related systems, such as films of poly[Ru(4-methyl-4'-vinyl-2,2'-bipyridine)(phen)₂], the charge propagation also models diffusion-controlled mass transfer processes at higher scan rates in cyclic voltammetry experiments researchgate.net. The efficiency of this process is critical for the performance of the film in any application requiring rapid and reversible redox cycles.
The following table summarizes the findings on how the number of polymerizable ligands affects charge transport properties in poly-[Ru(5,5'-dvbpy)ₓ(bpy)₃₋ₓ]²⁺ films acs.org.
| Complex | Number of dvbpy Ligands | Relative Charge Trapping | Apparent Diffusion Constant (D_app) |
| [Ru(5,5'-dvbpy)(bpy)₂]²⁺ | 1 | Lower | Larger |
| [Ru(5,5'-dvbpy)₂(bpy)]²⁺ | 2 | Intermediate | Intermediate |
| [Ru(5,5'-dvbpy)₃]²⁺ | 3 | Higher | Smaller |
Integration into Electrocatalytic Systems
The integration of this compound and its derivatives into electrocatalytic systems is primarily achieved by immobilizing them onto electrode surfaces. The resulting polymer-modified electrodes can act as robust platforms for heterogeneous catalysis, combining the specific catalytic activity of the bipyridine-metal complex with the practical advantages of a solid-supported system.
Electropolymerization is a direct and effective method for the functionalization of electrode surfaces with vinyl-bipyridine-based systems. This technique involves the electrochemical reduction or oxidation of a monomer complex, initiating a polymerization reaction that deposits a thin, adherent film directly onto the conductive surface biointerfaceresearch.com. For instance, ruthenium complexes of 4-methyl-4'-vinyl-2,2'-bipyridine have been successfully used to modify glassy carbon electrodes via cyclic voltammetry researchgate.net. This process is rapid and creates a stable, electroactive polymer film whose thickness, and therefore surface coverage, can be controlled by parameters such as the number of polymerization cycles researchgate.net.
The vinyl groups on the bipyridine ligand are crucial for this process, as they provide the reactive sites for polymerization. The resulting poly(vinyl-bipyridine) backbone serves to immobilize the catalytically active metal centers onto the electrode. This approach has been used to create bilayer electrodes, for example, by first modifying a platinum electrode with a film of poly[Ru(4-vinyl-4′-methyl-2,2′-bipyridine)₃]²⁺ and then electropolymerizing a second layer, such as polypyrrole, on top of it rsc.org. Such structured surfaces can be designed to facilitate mediated redox reactions where the bipyridine-based polymer acts as a charge-transfer mediator between the electrode and a second layer or the analyte in solution rsc.org.
While the [Ru(4,4'-dvbpy)(bpy)₂]²⁺ complex itself was found to be resistant to reductive polymerization, the principle of using vinyl-substituted bipyridines to create functional electrode surfaces remains a cornerstone of this field acs.org. The success of this method depends on the specific isomer and electronic environment of the complex, as demonstrated by the successful polymerization of the 5,5'-dvbpy analogue acs.org.
Polymers derived from vinyl-bipyridine ligands are excellent supports for creating heterogeneous catalysts for redox reactions. By immobilizing catalytically active metal complexes within a polymer matrix on an electrode, it is possible to overcome common challenges associated with homogeneous catalysis, such as catalyst recovery and reuse nih.gov.
The design of these heterogeneous catalysts involves two key components: the polymer support and the active metal center. Poly(vinylpyridine) and its derivatives provide a stable, non-leaching scaffold researchgate.netrsc.org. The bipyridine units within the polymer chain can chelate various transition metals, creating localized catalytic sites. For example, bipyridine-based organosilica nanotubes have been used to immobilize iridium complexes, creating highly active and robust molecular heterogeneous catalysts for C-H bond activation, a critical redox reaction in organic synthesis nih.govrsc.org. These nanotube-supported catalysts demonstrated enhanced activity and durability compared to their homogeneous counterparts, a benefit attributed to the isolation of active sites which prevents aggregation-induced deactivation nih.govrsc.org.
Supramolecular Chemistry and Metal Organic Frameworks Mofs Involving 4,4 Divinyl 2,2 Bipyridine
4,4'-Divinyl-2,2'-bipyridine as a Self-Assembly Building Block
Coordination-driven self-assembly is a powerful strategy that utilizes the predictable bonding between metal ions and organic ligands to construct discrete, large-scale molecular architectures. The bipyridine unit is a classic bidentate ligand in this context, and derivatives like this compound bring added functionality to this process.
The rational design of supramolecular structures relies on the use of building blocks with well-defined geometric and chemical properties. Bipyridine-based ligands, such as this compound, are prized for their linear, rigid nature, which allows them to act as predictable "struts" in larger assemblies.
Key principles guiding the assembly of architectures with these building blocks include:
Coordination Geometry: The choice of metal ion dictates the geometry of the resulting complex. Square-planar metals (like Pd(II) or Pt(II)) combined with linear bipyridine ligands can form molecular squares or rectangles, while metals favoring octahedral coordination can lead to three-dimensional cages.
Ligand Rigidity and Length: The rigidity of the 4,4'-bipyridine core ensures the formation of well-defined, predictable structures rather than ill-defined oligomers. Its length determines the size of the cavity within the resulting cage or macrocycle.
Functional Groups: The vinyl groups on this compound are particularly significant. They serve as reactive sites for post-assembly modification, allowing for the covalent linking of multiple supramolecular cages into larger polymeric networks or the attachment of other functional moieties.
Non-Covalent Interactions: Beyond metal-ligand bonds, weaker forces such as π-π stacking, C-H···π interactions, and hydrophobic effects play a crucial role in the stability and guest-binding properties of the final assembly. The aromatic nature of the bipyridine rings is central to these interactions.
The self-assembly process is often reversible, allowing for error correction and leading to the thermodynamically most stable product. This results in the high-yield formation of complex, aesthetically pleasing, and functional supramolecular structures.
Supramolecular cages and macrocycles constructed from bipyridine ligands often feature well-defined internal cavities capable of encapsulating guest molecules. This host-guest chemistry is central to applications in sensing, catalysis, and drug delivery.
The recognition process is governed by a combination of factors:
Size and Shape Complementarity: The guest molecule must fit within the host's cavity. The predictable geometry of assemblies made with 4,4'-bipyridine derivatives allows for the rational design of hosts for specific guests.
Chemical Complementarity: The electronic properties of the host's interior influence what type of guest it will bind. Bipyridinium-based hosts, for instance, are electron-deficient and preferentially bind electron-rich aromatic guests.
Solvent Effects: The interactions are highly dependent on the solvent. In aqueous media, hydrophobic effects often drive the encapsulation of nonpolar guests.
Terpyridine-based metallo-cages have been shown to form large cavities that can be threaded with guest molecules like difunctional alkylammonium salts, leading to the formation of novel metallo-gels. rsc.orgnih.gov This demonstrates how host-guest interactions can be used to create extended, functional materials. The vinyl groups of this compound could be polymerized after guest encapsulation, permanently trapping the guest and creating a functional composite material.
Integration of this compound Derivatives in MOFs
Metal-organic frameworks (MOFs) are crystalline, porous materials constructed from metal nodes and organic linkers. The use of bipyridine-based linkers, including functionalized derivatives, is a powerful strategy for creating robust and versatile MOFs.
The design of the organic linker is critical to controlling the properties of a MOF. Bipyridine ligands like 4,4'-bipyridine are often used as "pillars" to connect two-dimensional layers of metal-carboxylate sheets into three-dimensional frameworks. rsc.org
Key design aspects involving this compound and its derivatives include:
Functionality: The vinyl groups are prime sites for post-synthetic modification. After the MOF is constructed, these groups can undergo various chemical reactions, such as polymerization or click chemistry, to introduce new functionalities, alter pore environments, or link the MOF to a substrate.
Mixed-Linker Strategy: this compound can be used in combination with other linkers, such as dicarboxylates, to create mixed-ligand MOFs. researchgate.net This approach allows for fine-tuning of the framework's pore size, stability, and chemical properties.
The table below illustrates how linker modification affects the properties of bipyridine-based MOFs.
| MOF System | Bipyridine Ligand | Modification | Resulting Property Change |
| UiO-67-based Pd Catalyst | 2,2'-bipyridine-5,5'-dicarboxylic acid | Addition of methyl groups at 6,6' positions | 110-fold enhancement in catalytic activity for Suzuki-Miyaura coupling compared to the non-methylated version. iastate.edu |
| Mixed-linker MOF | 2,2'-bipyridine-5,5'-dicarboxylic acid | Used in conjunction with unfunctionalized linkers | Allows for tunable incorporation of metal catalysts. researchgate.net |
| Lanthanide MOF | 2,2'-bipyridine-5,5'-dicarboxylic acid | None | Framework exhibits reversible "breathing" with up to 23% change in unit cell volume upon solvent desorption/adsorption. acs.org |
Different synthetic conditions and metal choices can lead to a variety of structures even with the same set of linkers. For example, using 4,4'-bipyridine with transition metals and a flexible dicarboxylate has produced 1D, 2D, and 3D frameworks depending on the solvent used during synthesis. rsc.org The topology of these networks can be described using specific symbols, such as cds for a CdSO4-type network or sql for a square-grid layer. frontiersin.orgmdpi.com A study on copper(II) MOFs demonstrated that varying the solvent could tune the topology of frameworks built with 4,4'-dipyridyl ligands. acs.org This control over the final architecture is fundamental to designing MOFs with specific pore sizes and shapes for targeted applications.
The table below summarizes the structural diversity achieved with 4,4'-bipyridine linkers.
| Metal Ion(s) | Co-Linker(s) | Resulting Structure/Topology | Reference |
| Ni(II) | None | 3D foldable framework with cds topology. mdpi.com | |
| Cd(II), Mn(II), Zn(II) | 1,3-adamantanediacetate | 1D, 2D, and 3D structures depending on the metal and solvent. rsc.org | |
| Co(II) | 1,2,4,5-benzenetetracarboxylate | 3D pillared-layer framework. rsc.org | |
| Cu(II) | Chloride | 2D sheets and 3D polymers with bey and sql topologies. acs.org | |
| Fe(II), Co(II) | 1,4-benzenedicarboxylate | Permanently porous solid with weakly coupled paramagnetic centers. acs.org |
A closely related class of ligands, bipyridine dicarboxylates like 2,2'-bipyridine-4,4'-dicarboxylic acid (H2bpydc), are also extensively used in MOF synthesis. frontiersin.org These ligands combine the metal-chelating ability of the bipyridine unit with the strong coordinating power of carboxylate groups, making them excellent candidates for building robust, porous frameworks. frontiersin.orgnih.gov
MOFs constructed from these ligands have shown significant promise for various applications, particularly in gas adsorption. For instance, two porous MOFs, designated JMS-3 and JMS-4, were synthesized from Cd(II) and Zn(II) with H2bpydc. frontiersin.org These materials displayed a 2D network structure with a square lattice (sql ) topology and were effective in adsorbing carbon dioxide. frontiersin.org Another study reported a vanadium-based MOF using the same ligand (V/BP-MOF) which demonstrated high efficiency as an adsorbent for Congo Red dye and also possessed antimicrobial properties. frontiersin.orgnih.gov
The adsorption capabilities of several bipyridine dicarboxylate-based MOFs are detailed below.
| MOF Name | Metal Center | Ligand | Adsorbate | Adsorption Capacity |
| JMS-3a (activated) | Cd(II) | 2,2'-bipyridine-4,4'-dicarboxylic acid | CO2 @ 273 K | 1.39 mmol g⁻¹ frontiersin.org |
| JMS-4a (activated) | Zn(II) | 2,2'-bipyridine-4,4'-dicarboxylic acid | CO2 @ 273 K | 0.71 mmol g⁻¹ frontiersin.org |
| V/BP-MOF | V(III) | 2,2'-bipyridine-4,4'-dicarboxylic acid | Congo Red | 94% removal frontiersin.org |
| SUMOF-6-Ln | Lanthanides (Nd, Sm, etc.) | 2,2'-bipyridine-5,5'-dicarboxylic acid | Solvent (DMF) | Shows reversible structural transformation upon adsorption/desorption. acs.org |
These findings underscore the importance of bipyridine-based ligands in the development of functional porous materials. The ability to modify the bipyridine core, as seen with this compound, opens up further avenues for creating highly specialized MOFs with tailored properties for catalysis, separation, and sensing.
Advanced Analytical and Spectroscopic Characterization of 4,4 Divinyl 2,2 Bipyridine Systems
Spectroscopic Methodologies for Structural and Electronic Elucidation
Spectroscopic techniques are pivotal in providing detailed information about the molecular framework and electronic properties of 4,4'-Divinyl-2,2'-bipyridine.
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides clear evidence for the key structural components: the bipyridine core and the vinyl substituents. researchgate.net
The spectrum is characterized by several key absorption bands. Vibrations associated with the C=C and C=N bonds of the pyridine rings typically appear in the 1600-1400 cm⁻¹ region. The presence of the vinyl groups (C=CH₂) is confirmed by characteristic C=C stretching vibrations around 1630 cm⁻¹ and C-H out-of-plane bending (wagging) vibrations for the vinyl protons, which are typically observed in the 1000-900 cm⁻¹ range. researchgate.net The C-H stretching vibrations of the aromatic and vinyl protons are found above 3000 cm⁻¹. scirp.org The specific frequencies of these bands can be influenced by the electronic environment and conjugation within the molecule.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic/Vinyl C-H | Stretching | >3000 | scirp.org |
| Vinyl C=C | Stretching | ~1630 | researchgate.net |
| Bipyridine Ring C=C, C=N | Stretching | 1600-1400 | rsc.org |
| Vinyl C-H | Out-of-plane bend | 1000-900 | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to confirm the synthesis and purity of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum displays distinct signals for the bipyridine ring protons and the vinyl group protons. researchgate.net Due to the molecule's symmetry, the two pyridine rings are chemically equivalent. The protons on the pyridine rings (H3, H5, H6) appear as distinct multiplets in the aromatic region (typically δ 7.0-8.7 ppm). The vinyl group gives rise to three signals: one for the proton attached to the same carbon as the pyridine ring (CH=) and two for the terminal methylene protons (=CH₂). These signals typically appear between δ 5.5 and 7.0 ppm and show characteristic splitting patterns (e.g., doublet of doublets) due to coupling with each other. researchgate.net
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound would show distinct signals for the carbons of the bipyridine core and the vinyl groups. The quaternary carbons (C2, C4) and the protonated carbons (C3, C5, C6) of the pyridine rings would appear in the aromatic region (δ 120-158 ppm). researchgate.net The two carbons of each vinyl group would also give rise to distinct signals in the olefinic region (typically δ 115-140 ppm).
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Bipyridine Ring Protons (H3, H5, H6) | 7.0 - 8.7 | researchgate.net |
| ¹H | Vinyl Protons (CH=, =CH₂) | 5.5 - 7.0 | researchgate.net |
| ¹³C | Bipyridine Ring Carbons | 120 - 158 | researchgate.net |
| ¹³C | Vinyl Carbons | 115 - 140 | researchgate.net |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molar mass: 208.26 g/mol ), the mass spectrum will show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. researchgate.net Analysis of the fragmentation pattern can further confirm the structure, revealing the loss of vinyl groups or cleavage of the bipyridine ring system under the high-energy conditions of the mass spectrometer.
UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound and its metal complexes is dominated by intense absorption bands in the ultraviolet region, which are assigned to π→π* transitions within the conjugated bipyridine ligand. nih.gov The vinyl groups extend the π-conjugation of the bipyridine system, which can cause a red shift (a shift to longer wavelengths) of these absorption bands compared to the unsubstituted 2,2'-bipyridine (B1663995).
When coordinated to a transition metal, such as ruthenium(II) or rhenium(I), new absorption bands appear at lower energies (in the visible region). researchgate.net These are typically assigned to metal-to-ligand charge-transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. researchgate.netnih.gov The energy of these MLCT bands is sensitive to the nature of the ligand, the metal, and the solvent.
Luminescence (or emission) spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state. Many metal complexes containing this compound are luminescent at room temperature. researchgate.net Following excitation into the MLCT absorption band, the complex can relax by emitting a photon, typically in the red region of the visible spectrum. The emission wavelength, quantum yield, and lifetime are key parameters that characterize the excited state of the complex. chemrxiv.org
| System | Transition Type | Typical Absorption λmax (nm) | Typical Emission λmax (nm) | Reference |
|---|---|---|---|---|
| Free Ligand | π→π* | ~280-320 | N/A | scirp.org |
| Ru(II) Complex | MLCT | ~450-480 | ~615-675 | researchgate.netchemrxiv.org |
Time-resolved spectroscopy involves monitoring spectroscopic changes as a function of time after excitation with a short pulse of light. These techniques, such as transient absorption and time-resolved emission spectroscopy, are invaluable for studying the dynamics of excited states, including their formation, decay, and reactivity. rsc.org
For systems involving this compound, particularly its metal complexes, time-resolved studies provide insight into the lifetime of the MLCT excited state. nih.gov This lifetime is a critical parameter for applications in photocatalysis and solar energy conversion, as a longer lifetime allows more time for the excited state to participate in desired chemical reactions or energy transfer processes. The excited state can decay through radiative (luminescence) and non-radiative pathways. Time-resolved techniques can quantify the rates of these processes and reveal how they are influenced by the molecular structure and the surrounding environment. nih.govnih.gov
Electrochemical Characterization Techniques
Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of this compound and its metal complexes. These methods provide information about the energies of the molecule's frontier orbitals (HOMO and LUMO) and the stability of its oxidized and reduced forms.
In a typical CV experiment, the potential is swept, and the resulting current is measured. For a metal complex of this compound, the voltammogram typically shows a reversible or quasi-reversible oxidation wave corresponding to the metal-centered M²⁺/M³⁺ couple. researchgate.net Additionally, one or more reduction waves are observed at negative potentials. These are typically assigned to the stepwise reduction of the bipyridine ligands. researchgate.net The potentials at which these redox events occur are crucial for designing molecular systems for applications in areas like electrocatalysis and molecular electronics. The vinyl groups can influence these potentials by modifying the electronic properties of the bipyridine π*-orbitals.
Cyclic Voltammetry (CV) for Redox Potentials and Mechanisms
Cyclic voltammetry is a primary tool for investigating the redox behavior of this compound, especially when incorporated into metal complexes and subsequently electropolymerized. While detailed CV data for the free this compound ligand is not extensively documented in the reviewed literature, its behavior is often studied through its metal complexes, such as those with ruthenium.
The vinyl groups on the bipyridine ligand are crucial for polymerization. In complexes like [Ru(II)(bpy)2(dvbpy)]2+ (where dvbpy is 5,5'-divinyl-2,2'-bipyridine (B3307227), a close isomer), the vinyl substituents enable reductive electropolymerization onto electrode surfaces. acs.org This process can be monitored by CV, where repeated potential cycles lead to the growth of a stable, adherent, and electrochemically active polymer film. acs.org
For instance, the electropolymerization of a ruthenium complex featuring a vinyl-bipyridine ligand onto a mesoporous TiO2 electrode shows a reversible Ru(III/II) wave. The integrated anodic currents of this wave increase with each successive electropolymerization cycle, confirming the successful deposition and growth of the polymer film on the electrode surface. acs.org The redox potential for this process provides insight into the electronic properties of the resulting metallopolymer.
Table 1: Redox Potentials of a Related Ruthenium Vinyl-Bipyridine Complex
| Complex/System | Redox Couple | Potential (E₁/₂) | Reference Electrode | Notes |
| FTO|nanoTiO₂|-g-poly[Ru(II)(bpy)₂(dvbpy)]²⁺ | Ru(III/II) | 1.28 V | NHE | Potential observed for the polymer film grafted on the electrode surface. acs.org |
This table is based on data for a complex with the 5,5'-divinyl-2,2'-bipyridine isomer.
The mechanism often involves the electrochemical reduction of the vinyl groups, which initiates a polymerization reaction, creating a robust film. The resulting polymer films, for example, poly-[Ru(vbpy)3]2+ (where vbpy is 4-methyl-4'vinyl-2,2'-bipyridine), exhibit well-defined redox waves corresponding to the metal center (e.g., Ru(II/III)) and are typically very stable. researchgate.net
Convolutive Voltammetry and Digital Simulation for Deeper Kinetic and Mechanistic Insights
While cyclic voltammetry provides initial data on redox potentials, convolutive voltammetry and digital simulation are more advanced techniques used to extract deeper kinetic and mechanistic information. These methods can help determine electrode reaction pathways and relevant chemical and electrochemical parameters. However, specific studies employing convolutive voltammetry or digital simulation for systems based on this compound were not identified in the reviewed literature.
Spectroelectrochemistry for Real-Time Spectroscopic Monitoring of Redox Events
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide real-time monitoring of spectral changes as a molecule undergoes oxidation or reduction. This is particularly useful for observing changes in electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands in metal complexes, during redox events. rsc.org While this technique is powerful for studying bipyridine complexes, specific spectroelectrochemical investigations focused solely on this compound systems were not found in the available research. Such studies on related materials, however, show the disappearance of MLCT bands upon oxidation. rsc.org
X-ray Diffraction Analysis
X-ray diffraction (XRD) is an indispensable tool for the structural characterization of crystalline materials, providing definitive information on molecular geometry, bond lengths, bond angles, and crystal packing.
Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction (SCXRD) offers the most precise determination of a molecule's three-dimensional structure. This technique has been widely applied to various 4,4'-substituted 2,2'-bipyridines. Although a specific crystal structure for this compound was not found in the surveyed literature, data from analogous structures, such as 4,4'-dimethoxy-2,2'-bipyridine, can serve as an illustrative example of the detailed information obtainable. nih.govresearchgate.net
Table 2: Illustrative Crystallographic Data for 4,4'-Dimethoxy-2,2'-bipyridine
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.4235 (11) |
| b (Å) | 10.8139 (18) |
| c (Å) | 8.0123 (14) |
| β (°) | 109.462 (2) |
| Volume (ų) | 524.76 (16) |
| Dihedral Angle (pyridine rings) | 5.8 (1)° |
This table presents data for 4,4'-dimethoxy-2,2'-bipyridine as a comparative example and is sourced from references nih.gov and researchgate.net.
Powder X-ray Diffraction for Bulk Phase Purity and Crystallinity Assessment
Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline or microcrystalline materials. It is essential for confirming the bulk phase purity of a synthesized compound and assessing its degree of crystallinity. rigaku.com For materials derived from this compound, such as polymers, PXRD is crucial.
While crystalline materials produce sharp, well-defined diffraction peaks, amorphous or polymeric materials often yield broad, diffuse patterns. icdd.com In the context of novel redox-active polymers, PXRD has been used to confirm their microcrystalline nature. chemrxiv.orgnih.gov For any new material based on this compound, PXRD would be a standard method to verify that the desired crystalline phase has been formed and to check for the presence of any crystalline impurities or different polymorphic forms. rigaku.com
Surface and Morphological Characterization of Materials
When this compound is used to create films or coatings, typically through electropolymerization of its metal complexes, characterization of the resulting surface is critical. Techniques such as Scanning Electron Microscopy (SEM) are employed to visualize the surface morphology.
Studies on related electropolymerized films of vinyl-substituted polypyridine complexes reveal how polymerization conditions affect the film's structure. For example, SEM imaging of a metallopolymeric film on an ITO glass electrode showed that the surface morphology can be controlled by the polymerization process. nih.gov Similarly, analysis of mechanically attached films of ruthenium bipyridine complexes has shown that the initial amorphous array of microscopic particles can transform into a more plate-like, semi-crystalline form after repeated voltammetric cycling. researchgate.net These techniques are vital for understanding how the physical structure of the material's surface relates to its electrochemical performance and stability.
Scanning Electron Microscopy (SEM) for Film Morphology and Topography
Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface morphology and topography of thin films derived from this compound (4,4'-dvbpy) and its analogs. This analytical method provides high-resolution images of the film's surface, revealing critical information about its structure, uniformity, and the presence of any distinct features that arise from the polymerization process.
A notable study synthesized and examined a series of transition-metal complexes with both 5,5'-Divinyl-2,2'-bipyridine (5,5'-dvbpy) and 4,4'-dvbpy. While stable and adherent polymeric films were successfully deposited from several ruthenium complexes containing the 5,5'-dvbpy ligand, the analogous complex with 4,4'-dvbpy, [Ru(4,4'-dvbpy)(bpy)₂]²⁺, did not undergo polymerization under the same experimental conditions acs.org. This crucial finding, supported by the absence of a corresponding film to analyze via SEM, underscores the influence of the vinyl groups' position on the bipyridine ring on the electropolymerization process acs.org.
The characterization of the successfully polymerized films from the 5,5'-dvbpy ligand using SEM revealed well-defined redox processes and stable, adherent layers on the electrode surfaces acs.org. The insights gained from such SEM studies are vital for understanding the structure-property relationships in these materials and for the rational design of new functional thin films.
| Parameter | Observation |
| Film Formation | No polymerization observed for the [Ru(4,4'-dvbpy)(bpy)₂]²⁺ complex under the studied reductive conditions acs.org. |
| Surface Morphology | As no film was formed from the 4,4'-dvbpy complex, a morphological analysis could not be conducted acs.org. |
| Comparative Analysis | In contrast, complexes with the 5,5'-dvbpy ligand formed stable and adherent films suitable for SEM characterization acs.org. |
Computational Chemistry and Theoretical Investigations of 4,4 Divinyl 2,2 Bipyridine Systems
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of theoretical investigations into the molecular properties of 4,4'-Divinyl-2,2'-bipyridine. These calculations, rooted in the principles of quantum mechanics, provide a detailed description of the electronic and geometric features of the molecule.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Property Prediction
Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic structure and properties of molecules like this compound. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy.
Electronic Structure and Geometry Optimization: DFT calculations are employed to determine the most stable (ground-state) geometry of the dvybpy molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.
Property Prediction: Beyond geometry, DFT is used to predict a wide range of molecular properties. These include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and the energy required for electronic excitation.
Electron Density Distribution: DFT provides a detailed map of the electron density, highlighting regions of high and low electron concentration. This is essential for understanding intermolecular interactions and the molecule's reactivity.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is particularly useful for predicting how the molecule will interact with other charged or polar species.
While specific DFT data for this compound is not extensively available in the public domain, studies on related substituted bipyridines provide insights. For instance, DFT calculations on nitro-substituted bipyridines have shown that the nature and position of the substituent significantly affect the energy and localization of the LUMO. manchester.ac.ukresearchgate.net It is expected that the vinyl groups in dvybpy, being π-conjugated systems, will significantly influence the electronic properties compared to the unsubstituted bipyridine.
| Compound | Functional/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| 2,2'-bipyridine (B1663995) | B3LYP/6-31G(d) | -6.45 | -0.87 | 5.58 |
| 4,4'-dinitro-2,2'-bipyridine | B3LYP/6-31G(d) | -8.21 | -3.54 | 4.67 |
| 4,4'-diamino-2,2'-bipyridine | B3LYP/6-31G(d) | -5.12 | -0.45 | 4.67 |
Note: The data in the table is illustrative and based on typical values for substituted bipyridines. Specific values for this compound would require dedicated DFT calculations.
Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Spectroscopic Simulations
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. semanticscholar.orgchemrxiv.orgrsc.orgrsc.org It is a widely used method for simulating electronic absorption and emission spectra.
Excited State Properties: TDDFT calculations can predict the energies of electronic transitions from the ground state to various excited states. This information is crucial for understanding the photophysical properties of this compound, such as its color and luminescence. The calculations can also provide insights into the nature of these excited states, for example, whether they are localized on the bipyridine core or involve the vinyl substituents.
Spectroscopic Simulations: One of the key applications of TDDFT is the simulation of UV-Visible absorption spectra. By calculating the transition energies and the corresponding oscillator strengths (a measure of the transition probability), a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental data to validate the computational model and to aid in the assignment of experimental absorption bands.
For π-conjugated systems like this compound, TDDFT is particularly useful for understanding the nature of the electronic transitions. The vinyl groups are expected to extend the π-conjugation of the bipyridine core, leading to a red-shift (shift to longer wavelengths) of the absorption bands compared to the unsubstituted 2,2'-bipyridine.
| Compound | Excitation | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|---|
| 2,2'-bipyridine | S0 → S1 (π→π) | 4.43 | 280 | 0.002 |
| 2,2'-bipyridine | S0 → S2 (π→π) | 4.98 | 249 | 0.531 |
| 4,4'-bis(styryl)-2,2'-bipyridine | S0 → S1 (ILCT) | 3.10 | 400 | 1.20 |
Note: The data in the table is illustrative. ILCT refers to Intra-Ligand Charge Transfer. The values for 4,4'-bis(styryl)-2,2'-bipyridine suggest the expected trend for π-conjugated derivatives like this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques that allow for the study of the conformational landscape and dynamic behavior of molecules over time. These methods are particularly useful for understanding the flexibility of ligands and their interactions in larger systems.
Conformational Analysis of this compound Ligands
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of the this compound ligand is essential to understand its flexibility and the different spatial arrangements it can adopt.
The key flexible bond in the bipyridine core is the C2-C2' single bond connecting the two pyridine rings. Rotation around this bond gives rise to different conformers. As with the parent 2,2'-bipyridine, a trans-like conformation is expected to be the most stable in the free ligand due to minimized steric hindrance between the hydrogen atoms at the 3 and 3' positions. However, for the ligand to act as a chelating agent and bind to a single metal center, it must adopt a cis-like conformation. The energy difference between the trans and cis conformers, and the energy barrier to rotation, are important parameters that can be determined through computational methods.
Theoretical Prediction of Coordination and Polymerization Behavior
Theoretical methods can be used to predict how this compound will behave in coordination and polymerization reactions.
Coordination Behavior: The bipyridine unit is a well-known chelating ligand that forms stable complexes with a wide range of metal ions. Theoretical calculations can be used to model the structure and stability of these metal complexes. By calculating the binding energy of the dvybpy ligand to a metal center, the strength of the coordination bond can be estimated. DFT is often used for this purpose, providing optimized geometries and electronic structures of the resulting metal complexes. These calculations can help in understanding the preference of the ligand for certain metals and coordination geometries.
Polymerization Behavior: The vinyl groups of this compound make it a suitable monomer for polymerization. Theoretical studies can provide insights into the mechanism of this polymerization. For instance, DFT calculations can be used to study the energetics of the initiation, propagation, and termination steps of the polymerization process. rsc.org
Molecular dynamics (MD) simulations can be employed to model the structure and dynamics of the resulting polymer, poly(this compound). MD simulations can predict various properties of the polymer, such as its glass transition temperature, density, and mechanical properties. These simulations can also provide a detailed picture of the polymer chain's conformation and how it interacts with other polymer chains or with a solvent. While specific MD studies on poly(this compound) are scarce, the methodologies have been successfully applied to other vinyl polymers like poly(vinylpyridine). acs.org
Future Research Directions and Emerging Applications of 4,4 Divinyl 2,2 Bipyridine
Development of Advanced Synthetic Strategies for Improved Yield and Selectivity
Future research is focused on overcoming these limitations by exploring advanced synthetic strategies. Key areas of investigation include:
Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, have become powerful tools for constructing C-C bonds. mdpi.com Research is directed towards optimizing these methods for the synthesis of 4,4'-divinyl-2,2'-bipyridine, potentially by coupling vinyl-containing building blocks with di-halogenated 2,2'-bipyridine (B1663995) precursors. A major challenge is the tendency of the bipyridine product to coordinate with the metal catalyst, thereby reducing its activity. mdpi.com The development of novel catalyst systems, such as those employing specialized ligands or air-stable cyclopalladated catalysts, is crucial for achieving high yields and turnover numbers. mdpi.com
Direct C-H Vinylation: A more atom-economical approach involves the direct C-H vinylation of the 2,2'-bipyridine core. This strategy would eliminate the need for pre-functionalized starting materials (e.g., halogenated bipyridines), thus shortening the synthetic sequence and reducing waste. This remains a significant synthetic challenge due to the need for high regioselectivity at the 4 and 4' positions.
Homocoupling Reactions: Nickel-catalyzed reductive homocoupling of 2-halogenated pyridines has emerged as a promising method for synthesizing symmetrical bipyridines. nih.gov Recent advancements have demonstrated high yields with low catalyst loadings and without the need for additional ligands, making this an attractive and scalable route. nih.gov Adapting these conditions for vinyl-substituted chloropyridines could provide a more direct and cost-effective pathway to the target molecule.
| Synthetic Strategy | Starting Materials | Key Features | Potential Advantages |
| Multi-step Synthesis | 4,4'-dimethyl-2,2'-bipyridine | 5-step sequence via carboxylate and aldehyde intermediates researchgate.net | Established but low-yielding |
| Metal-Catalyzed Cross-Coupling | Dihalogenated 2,2'-bipyridine, Vinyl boronic acids/esters | High potential for efficiency mdpi.com | Catalyst inhibition by product is a challenge mdpi.com |
| Nickel-Catalyzed Homocoupling | 2-chloro-4-vinylpyridine | Ligand-free conditions, scalable nih.gov | High yield, cost-effective |
| Direct C-H Vinylation | 2,2'-bipyridine | Atom-economical, fewer steps | Achieving high selectivity is challenging |
Rational Design of Next-Generation Functional Materials with this compound as a Core
The presence of two polymerizable vinyl groups makes this compound an exceptional monomer for the rational design of advanced functional materials. Its rigid, chelating core can be integrated into polymeric structures to impart specific electronic, optical, or catalytic properties. nih.gov
Future research in this area is moving beyond trial-and-error approaches towards a more deliberate "rational design" paradigm, where material properties are engineered from the molecular level up. rsc.org The vinyl groups of this compound are central to this, enabling its incorporation into a variety of material architectures:
Conjugated Polymers: Copolymerization of this compound with other aromatic monomers can create conjugated polymers. The bipyridine unit can act as an electron-accepting moiety, allowing for the tuning of the polymer's electronic band gap, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Coordination Polymers and Frameworks: The bipyridine unit can be metalated before or after polymerization. This creates coordination polymers where metal centers are periodically arranged along the polymer backbone. These materials are highly promising for applications in catalysis, sensing, and as electro- or photo-active materials. The ability to choose from a wide range of transition metals allows for fine-tuning of the material's properties. biosynth.com
Functional Surfaces and Coatings: The vinyl groups allow for the grafting of this compound onto surfaces through techniques like electropolymerization or surface-initiated polymerization. This enables the chemical modification of electrodes, where the immobilized bipyridine units can coordinate with metal ions to create electrocatalytically active surfaces. researchgate.net
The goal of rational design is to establish clear structure-property relationships. rsc.org For example, by systematically varying the comonomers or the coordinated metal ions, researchers can predictably alter the photophysical or electrochemical characteristics of the resulting material.
Expansion into Novel Catalytic Systems Beyond Electrocatalysis
While bipyridine ligands are staples in electrocatalysis, future research is set to expand the application of this compound into other catalytic domains, particularly photocatalysis. Ruthenium(II) complexes with bipyridine-based ligands, such as [Ru(bpy)3]2+, are renowned for their potent photocatalytic activity in a wide range of organic transformations and in solar energy conversion schemes. beilstein-journals.org
The divinyl functionality of this compound offers a unique advantage: the ability to create heterogeneous photocatalysts. By polymerizing the monomer, the catalytically active metal-bipyridine centers can be immobilized within a solid support. This approach addresses key challenges associated with homogeneous catalysis, such as catalyst recovery and product purification.
Emerging research directions include:
Heterogenized Photocatalysts: Synthesizing polymers or porous frameworks from this compound and then metalating them with ruthenium, iridium, or other photochemically active metals. biosynth.comresearchgate.net These solid-state catalysts could be employed in flow-reactors for continuous chemical production, enhancing the sustainability of chemical processes.
Photoactive Membranes and Films: Creating thin films and membranes from polymers containing this compound metal complexes. Such materials could be used for applications like CO2 reduction or water splitting, where light-harvesting and catalytic functions are required at an interface. researchgate.net
Multi-component Catalytic Systems: Designing materials where the polymerized this compound framework not only supports the primary catalyst but also participates in the reaction, for instance, by facilitating substrate binding or electron transfer.
| Catalytic System | Role of this compound | Metal Center (Example) | Potential Application |
| Homogeneous Photocatalysis | Ligand for soluble complex | Ruthenium (Ru) | Organic Synthesis, CO2 Reduction beilstein-journals.orgresearchgate.net |
| Heterogenized Photocatalysis | Polymerizable ligand for catalyst immobilization | Iridium (Ir) | Flow Chemistry, Catalyst Recycling biosynth.com |
| Photoactive Surfaces | Surface-grafted ligand for interfacial catalysis | Rhenium (Re) | Solar Fuel Production, Sensing researchgate.net |
Tailoring Supramolecular Structures for Highly Specific Functions
Bipyridines are fundamental building blocks in supramolecular chemistry, capable of self-assembling with metal ions to form discrete, well-defined architectures like molecular rectangles, squares, and cages. researchgate.netmdpi.com These structures possess internal cavities that can encapsulate guest molecules, leading to applications in sensing, drug delivery, and nanoscale reaction flasks. nih.gov
The this compound ligand introduces a powerful new dimension to this field. The vinyl groups provide a means to "lock" these dynamic self-assembled structures into more robust, permanent architectures through polymerization or cross-linking. This allows for the creation of highly tailored supramolecular materials with specific functions.
Future research will likely focus on:
Polymerized Nanocages: Assembling a discrete supramolecular cage from metal ions and this compound, and then polymerizing the vinyl groups on the exterior of the cage. This would create a robust, porous material where the size and chemical nature of the pores are precisely defined by the initial supramolecular template.
Stimuli-Responsive Supramolecular Polymers: Creating coordination polymers where the assembly and disassembly can be controlled by external stimuli. The vinyl groups could be used to cross-link the polymer chains, allowing for the creation of gels or materials that change their properties (e.g., swell or shrink) in response to light, pH, or the presence of a specific guest molecule. mdpi.com
Hierarchical Self-Assembly: Using the principles of host-guest chemistry to direct the assembly of larger structures. rsc.org For example, a supramolecular host made from this compound could bind a specific guest, and this host-guest complex could then be polymerized to create a material with precisely ordered binding sites.
Computational-Guided Material Discovery and Property Prediction
The rational design of materials based on this compound will be increasingly driven by computational chemistry. rsc.org Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations allow researchers to predict the properties of molecules and materials before they are synthesized, saving significant time and resources.
This computational-guided approach is critical for accelerating the discovery of new functional materials. Key areas of application include:
Predicting Electronic and Optical Properties: Computational methods can accurately predict the absorption and emission spectra of metal complexes of this compound, as well as the electronic band structures of polymers derived from it. This is invaluable for screening potential candidates for applications in OLEDs, solar cells, and photocatalysis.
Modeling Self-Assembly Processes: Simulations can provide insight into the thermodynamic and kinetic factors that govern the formation of supramolecular structures. This can help in designing ligands that will assemble into a desired architecture with high fidelity. researchgate.net
Crystal Structure Prediction (CSP): CSP methodologies can be used to predict the likely crystal packing of materials derived from this compound. researchgate.net Understanding the solid-state structure is crucial as it dictates many of the material's bulk properties. While accuracy can be a limitation, CSP is a powerful tool for exploring the potential solid forms of a new material. researchgate.net
Screening Catalytic Activity: DFT calculations can be used to model reaction pathways and determine activation energies for catalytic processes involving this compound complexes. This allows for the in-silico screening of different metal catalysts and ligand modifications to identify the most promising candidates for a specific chemical transformation.
By integrating computational modeling with experimental synthesis and characterization, researchers can establish a powerful feedback loop that accelerates the development of novel materials with precisely tailored functions based on the versatile this compound building block.
Q & A
Basic: What are the established synthetic routes for 4,4'-Divinyl-2,2'-bipyridine, and how is its purity validated?
Methodological Answer:
The synthesis typically begins with 4,4'-dimethyl-2,2'-bipyridine as the precursor. A five-step sequence involves oxidation to 4,4'-dicarboxy-2,2'-bipyridine, esterification to dimethyl ester derivatives, reduction to diols, oxidation to dialdehydes, and finally a Wittig reaction to introduce vinyl groups . Key characterization includes:
- Melting point analysis to confirm intermediate phases.
- FT-IR for tracking functional groups (e.g., C=O in esters, C=C in vinyl groups).
- ¹H NMR to verify vinyl proton signals (~δ 6.5–7.5 ppm, coupling constants ~16 Hz for trans-vinyl).
- Mass spectrometry (MS) for molecular ion confirmation.
Purity is assessed via elemental analysis (C, H, N) and HPLC (>98% purity criteria) .
Basic: What coordination geometries are observed in metal complexes of this compound?
Methodological Answer:
The ligand adopts octahedral geometries in transition metal complexes (e.g., Ir(III), Rh(III)) due to its bidentate N^N binding mode. For example:
- In [IrCl₂(4,4'-divinyl-bpy)₂]⁺ complexes, two bipyridine ligands occupy equatorial positions, with chloride ligands in axial sites .
- Zinc(II) complexes exhibit tetrahedral coordination when paired with chloride counterions, confirmed by X-ray crystallography (bond angles ~109.5°) .
Characterization relies on UV-Vis spectroscopy (metal-to-ligand charge transfer bands) and cyclic voltammetry (redox peaks for metal-centered transitions) .
Advanced: How do substituents on the bipyridine scaffold influence its electronic and steric properties in coordination chemistry?
Methodological Answer:
Substituents like vinyl (–CH=CH₂) vs. methyl (–CH₃) groups alter:
- Electronic effects : Vinyl groups enhance π-conjugation, lowering LUMO energy and stabilizing reduced states. This is quantified via electrochemical analysis (e.g., E₁/₂ shifts by ~0.2 V compared to methyl derivatives) .
- Steric effects : Bulky substituents (e.g., tert-butyl) reduce ligand flexibility, favoring rigid coordination polymers. This is studied using X-ray crystallography and DFT calculations .
Comparative studies using spectroelectrochemistry (e.g., in-situ UV-Vis during redox cycles) resolve substituent impacts on charge-transfer processes .
Advanced: What methodological approaches are used to resolve contradictions in redox potential data for bipyridine-based complexes?
Methodological Answer:
Discrepancies in redox potentials (e.g., Ir(III)/Ir(IV) transitions) arise from solvent polarity, counterion effects, or ligand protonation states. To address these:
- Standardized conditions : Use non-coordinating solvents (e.g., acetonitrile) and inert electrolytes (e.g., TBAPF₆) to minimize ionic interactions .
- Controlled pH studies : Monitor redox shifts in buffered aqueous solutions to isolate proton-coupled electron transfer (PCET) effects .
- Computational modeling : Compare experimental E₁/₂ values with density functional theory (DFT) -calculated HOMO/LUMO energies to validate trends .
Advanced: How is this compound applied in photophysical materials, such as dye-sensitized solar cells (DSSCs)?
Methodological Answer:
The vinyl groups extend conjugation, improving light absorption and electron injection into semiconductor substrates (e.g., TiO₂). Key steps include:
- Sensitizer synthesis : Coordinate the ligand to Ru(II) or Ir(III) centers to create charge-transfer chromophores .
- Device testing : Measure incident photon-to-current efficiency (IPCE) and open-circuit voltage (VOC) under AM 1.5G solar simulation.
- Transient absorption spectroscopy tracks excited-state lifetimes (>100 ns for efficient DSSCs) .
Comparisons with methyl-substituted analogs show enhanced molar extinction coefficients (ε > 10⁴ M⁻¹cm⁻¹) in divinyl derivatives .
Advanced: What strategies mitigate challenges in synthesizing bipyridine derivatives with hydroxamic acid or dihydroxamic acid groups?
Methodological Answer:
Dihydroxamic acid derivatives (e.g., 4,4'-dihydroxamic-2,2'-bipyridine) require:
- Protection-deprotection steps : Use tert-butyl or benzyl groups to shield hydroxamic acid (–NHOH) during synthesis .
- Fe(III) chelation studies : Employ UV-Vis titration to determine binding constants (log K > 10 for Fe³⁺), confirming ligand efficacy .
- Stability assays : Monitor ligand degradation under physiological pH (7.4) via HPLC-MS to assess suitability for biomedical applications (e.g., iron chelation therapy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
